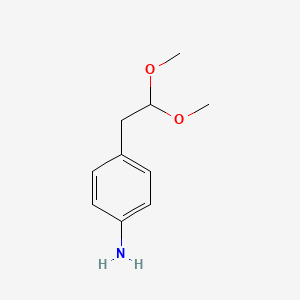
4-(2,2-Dimethoxyethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Dimethoxyethyl)aniline is an organic compound with the molecular formula C10H15NO2 . It is used in the manufacture of chemical compounds and is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 4-(2,2-Dimethoxyethyl)aniline consists of an amine group attached to a benzene ring . A related compound, 4-Bromo-N-(2,2-diethoxyethyl)-N-(2,2-dimethoxyethyl)aniline, has a molecular formula of C16H26BrNO4 and an average mass of 376.286 Da .Aplicaciones Científicas De Investigación
Environmental Remediation
4-(2,2-Dimethoxyethyl)aniline, as a derivative of aniline, is notable for its relevance in environmental science, particularly in the remediation of wastewater. Aniline and its derivatives are prevalent as intermediate chemicals in industries such as pharmaceuticals and dyes. Their presence in wastewater is concerning due to potential adverse effects on public health and aquatic life. Research has shown that Advanced Oxidation Processes (AOPs) are among the most cost-effective and efficient technologies for the elimination of aniline derivatives from waste streams. This emphasizes the importance of 4-(2,2-Dimethoxyethyl)aniline in environmental remediation efforts (Chaturvedi & Katoch, 2020).
Atmospheric Monitoring
The presence and concentration levels of aromatic amines, including aniline derivatives, in both indoor and outdoor air environments have been a subject of research. Studies have revealed that these compounds, regarded as suspected carcinogens, are prevalent in varying levels in different settings. For example, their concentrations can significantly rise in indoor environments affected by factors like cigarette smoke and poor ventilation. This research underpins the importance of monitoring and controlling the exposure to compounds like 4-(2,2-Dimethoxyethyl)aniline to ensure public health safety (Palmiotto et al., 2001).
Industrial Relevance
Aniline and its derivatives, including 4-(2,2-Dimethoxyethyl)aniline, have a longstanding history of industrial applications. Used extensively in the manufacture of dyes, pharmaceuticals, plastics, and explosives, these compounds play a pivotal role in various manufacturing processes. The production of aniline, for instance, has seen a significant increase over the years, underscoring its industrial importance and the need for understanding and managing its derivatives effectively (Skeen, 1948).
Chemical Synthesis
4-(2,2-Dimethoxyethyl)aniline, through its parent compound aniline, is involved in innovative chemical syntheses, such as the chemical fixation of CO2. The reaction of aniline derivatives with CO2 to produce functionalized azoles is a notable example of this. Such synthetic strategies highlight the role of these compounds in creating value-added chemicals from economical and environmentally friendly resources, reflecting the compound's potential in advancing synthetic organic chemistry (Vessally et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
4-(2,2-dimethoxyethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-10(13-2)7-8-3-5-9(11)6-4-8/h3-6,10H,7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTBZWCYAQYHBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=C(C=C1)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592560 |
Source


|
| Record name | 4-(2,2-Dimethoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Dimethoxyethyl)aniline | |
CAS RN |
392630-73-8 |
Source


|
| Record name | 4-(2,2-Dimethoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



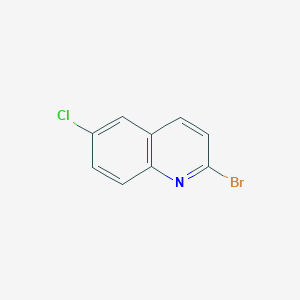
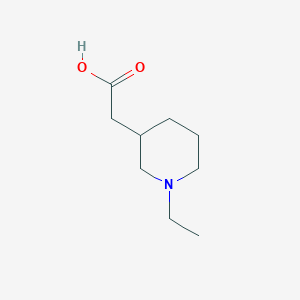



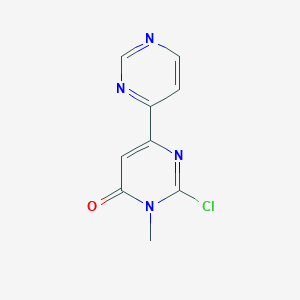
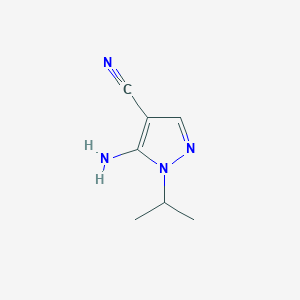

![Ethyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1356788.png)
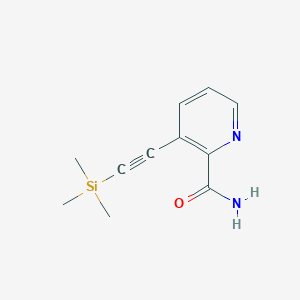
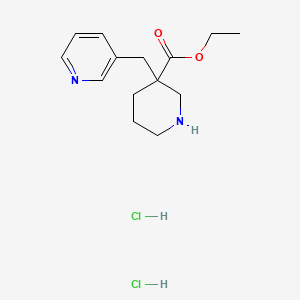
![[4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride](/img/structure/B1356797.png)